molecular formula C26H24N2O5S B2489252 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide CAS No. 941951-60-6

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide

Cat. No.: B2489252
CAS No.: 941951-60-6
M. Wt: 476.55
InChI Key: PXDSQWKVWSLUMU-UHFFFAOYSA-N
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Description

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide is a synthetic anthraquinone derivative characterized by a sulfonamide group at the 2-position of the anthracene dione core, an N-methyl substituent on the sulfonamide, and a butanamide chain terminating in an o-tolyl group. The anthraquinone scaffold is known for its planar aromatic structure, which facilitates π-π interactions and enhances binding to biological targets such as enzymes or DNA . The o-tolyl group introduces steric and electronic effects that may influence solubility and target affinity compared to para-substituted analogs .

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-8-3-6-11-23(17)27-24(29)12-7-15-28(2)34(32,33)18-13-14-21-22(16-18)26(31)20-10-5-4-9-19(20)25(21)30/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDSQWKVWSLUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide is a synthetic compound belonging to the anthraquinone family, which has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N1O4SC_{18}H_{15}N_{1}O_{4}S. The structure features an anthraquinone backbone substituted with sulfonamide and butanamide groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that anthraquinone derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that anthraquinones can induce apoptosis in cancer cells through various pathways. For instance, they may inhibit topoisomerase enzymes or induce oxidative stress leading to cell death.
  • Antimicrobial Properties : Anthraquinone derivatives have shown effectiveness against various bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
  • Anti-inflammatory Effects : Some derivatives exhibit the potential to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as NTPDases, which are involved in nucleotide metabolism. This inhibition can lead to increased levels of extracellular ATP, influencing cell signaling pathways related to inflammation and cancer progression .
  • Induction of Apoptosis : By activating caspase pathways or generating reactive oxygen species (ROS), this compound can promote programmed cell death in tumor cells .
  • Antimicrobial Action : The presence of the sulfonamide group enhances the compound's interaction with microbial targets, potentially leading to cell lysis or metabolic disruption .

Anticancer Studies

A study evaluated the efficacy of various anthraquinone derivatives against cancer cell lines. The results indicated that those with structural modifications similar to this compound exhibited significant cytotoxicity with IC50 values in the nanomolar range .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this class of compounds. It was found that derivatives similar to our compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50/MIC)Reference
AnticancerIC50 ~ 100 nM
AntimicrobialMIC ~ 5–50 µg/mL
Anti-inflammatoryModulates cytokine levels

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

  • Structure : Features a benzamide group at the 1-position of the anthracene dione core and lacks the sulfonamide and butanamide moieties.
  • Properties : The benzamide group may reduce solubility compared to the butanamide chain in the target compound. Its synthesis (41% yield) and characterization via GC-MS are documented, but biological activity remains unstudied .

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide

  • Structure : Differs only in the substitution position of the toluidine group (para- vs. ortho-).
  • Properties : The p-tolyl group may enhance planarity and π-stacking efficiency compared to the sterically hindered o-tolyl isomer. This could improve binding to hydrophobic pockets in proteins .

Sulfonamide and Amide Modifications

N-(4-Bromo-9,10-dihydro-9,10-dioxoanthracene-1-yl)-2-cyano-N-methylacetamide

  • Structure: Incorporates a bromo substituent at the 4-position and a cyanoacetamide group.
  • The cyano group could act as a hydrogen-bond acceptor, differing from the o-tolyl’s hydrophobic role .

N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

  • Structure : Replaces the N-methyl-o-tolylbutanamide with an N,N-dimethyl sulfonamide.
  • Properties : The dimethyl group increases hydrophobicity and reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound. This modification may diminish interactions with hydrophilic binding sites .

N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide derivatives (10a–d)

  • Structure : Combines the anthracene dione sulfonamide with a pyrazole moiety and trifluoromethyl group.
  • These derivatives were synthesized via reflux methods (4–5 hours) and showed promise in preliminary biological screens .

Curcumin-Adducted Anthraquinone Derivatives

  • Structure : Links anthracene dione to curcumin via esterification.
  • Properties : The curcumin moiety introduces antioxidant and anti-inflammatory properties, as seen in compound S2 (37–62% yield). This dual functionality contrasts with the target compound’s simpler amide structure .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight Key Functional Groups Synthetic Yield Notable Features
Target Compound ~457.5 (estimated) o-tolyl, butanamide, N-methyl Not reported Steric hindrance from o-tolyl
N-(9,10-Dioxo...-2-methylbenzamide ~349.4 Benzamide 41% Lower solubility, GC-MS characterized
Compound 10a ~600.6 Pyrazole, CF3 Not reported Enhanced electronic effects
N,N-Dimethyl analog 315.3 N,N-dimethyl sulfonamide Not reported High hydrophobicity

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